2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-2-25-14-6-4-3-5-13(14)20-15(24)11-26-17-22-21-16(23(17)18)12-7-9-19-10-8-12/h3-10H,2,11,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWRWZPGRSLVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of STL269565, also known as 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons. In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration.
Mode of Action
STL269565 interacts with alpha-synuclein to inhibit its aggregation. This compound has been shown to slightly reduce the α-syn aggregation. The prevention of the fibrillization process was measured using light scattering and a ThT binding assay.
Biochemical Pathways
The aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons. This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress. Moreover, the misfolded extracellular α-syn establishes a prion-like mechanism of propagation from neurons to glial cells. Finally, the misfolded alpha-synuclein acts as an antigen, thus triggering an immune response closely associated with neuroinflammatory events.
Pharmacokinetics
The compound has demonstrated in vivo efficacy, suggesting it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use.
Result of Action
STL269565 has displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin. Specifically, it was found to prevent the neurodegeneration produced by the neurotoxin MPTP, investigating the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a pyridine and an ethoxyphenyl group, linked via a thioether bond. Its structural formula can be represented as:
Antimicrobial Activity
Triazole derivatives have been demonstrated to possess significant antimicrobial properties. The compound has shown efficacy against various bacterial strains. For example, studies have indicated that related triazole compounds exhibit minimum inhibitory concentrations (MICs) lower than 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | ≤ 25 |
| Rhodotorula mucilaginosa | ≤ 25 |
| Candida tropicalis | ≥ 25 |
Antifungal Activity
The antifungal potential of the compound has been evaluated against several fungal strains. The results indicate that it may surpass traditional antifungals like fluconazole in efficacy against certain strains .
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to the one discussed have been tested against various cancer cell lines. Notably, one study reported an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells for a related compound .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The biological activity of the compound is primarily attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. Triazoles typically function by disrupting cellular processes through enzyme inhibition or interference with nucleic acid synthesis .
Case Studies
-
Antifungal Efficacy Against Candida Strains
A series of experiments evaluated the antifungal activity of triazole derivatives against clinical isolates of Candida. The results indicated that compounds with similar structures to the target compound exhibited potent antifungal activity, with several achieving MIC values significantly lower than fluconazole . -
Cytotoxicity in Cancer Models
In vitro studies on various cancer cell lines revealed that certain triazole derivatives led to a marked decrease in cell viability. For instance, compounds derived from the same scaffold as our compound demonstrated cytotoxicity with IC50 values ranging from 6 to 43 µM across different cancer types .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole with appropriate sulfanyl and acetamide derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A | 15 |
| B | 20 |
These findings suggest that the compound may interfere with critical cellular signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been evaluated against several bacterial strains. Preliminary studies have shown that it exhibits minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Antifungal Activity
In addition to antibacterial effects, compounds with similar structural motifs have demonstrated antifungal activity. The triazole ring is known for its role in inhibiting fungal growth by targeting specific enzymes crucial for fungal cell wall synthesis .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Inhibition assays have reported IC50 values indicating effective inhibition of COX-1 and COX-2:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 30 |
This suggests that it could be beneficial in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications in its chemical structure affect its biological activity. The presence of the pyridine group and the triazole moiety appears to enhance its interaction with biological targets, leading to improved efficacy against various diseases .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of this compound could significantly inhibit cancer cell proliferation in various models.
- Animal Models : Preclinical studies using animal models have shown promise for this compound in reducing tumor size and improving survival rates when administered alongside conventional therapies.
- Clinical Trials : While still in early phases, ongoing clinical trials are assessing the safety and efficacy of this compound in humans, particularly for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
